Fluoro(trihydroxy)silane

Description

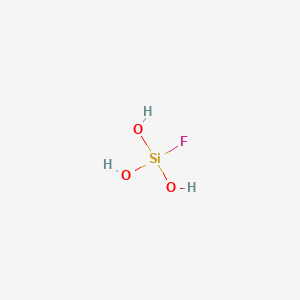

Fluoro(trihydroxy)silane (F-Si(OH)₃) is a silicon-based compound featuring one fluorine atom and three hydroxyl groups attached to a central silicon atom. Fluoro silanes, in general, are valued for their ability to modify surface properties, such as hydrophobicity and chemical stability, due to the synergistic effects of silicon’s versatility and fluorine’s electronegativity .

This compound is hypothesized to exhibit unique reactivity due to its hydroxyl groups, which enable hydrogen bonding and hydrolysis-driven transformations. This contrasts with other fluorinated silanes, where substituents like methyl or chloro groups dominate reactivity .

Properties

CAS No. |

39630-75-6 |

|---|---|

Molecular Formula |

FH3O3Si |

Molecular Weight |

98.106 |

IUPAC Name |

fluoro(trihydroxy)silane |

InChI |

InChI=1S/FH3O3Si/c1-5(2,3)4/h2-4H |

InChI Key |

FLWCIIGMVIPYOY-UHFFFAOYSA-N |

SMILES |

O[Si](O)(O)F |

Canonical SMILES |

O[Si](O)(O)F |

Origin of Product |

United States |

Scientific Research Applications

Surface Modification

Fluoro(trihydroxy)silane is extensively used for modifying surfaces to enhance their hydrophobicity and oleophobicity. The incorporation of fluorinated silanes into materials significantly improves their resistance to water and oil, making them suitable for applications in coatings and sealants.

Key Applications:

- Coatings: this compound is used in the formulation of coatings that provide surfaces with water-repellent properties. These coatings are particularly useful in environments where moisture resistance is critical, such as in electronics and automotive industries .

- Textiles: The compound is also applied in textile treatments to impart water and stain resistance, enhancing the durability and longevity of fabrics .

Dental Applications

In dental materials, this compound acts as a coupling agent that improves the adhesion between inorganic fillers and organic matrices in composite resins. This application is crucial for enhancing the mechanical properties of dental composites, leading to better performance and longevity.

Case Study:

- A study demonstrated that mixing fluoroalkylsilane with other silanes resulted in improved adhesive strength and water resistance in dental composites. The optimal mixing ratios were found to significantly enhance the durability of the resin after thermal cycling tests .

Chemical Synthesis

This compound plays a role in chemical synthesis, particularly in the fluorination of organic compounds. It has been shown to facilitate regioselective fluorination reactions, which are essential for producing fluorinated organic intermediates used in pharmaceuticals and agrochemicals.

Example:

- Research indicates that aryl trihydroxy-silanes can undergo silver-mediated fluorination yielding high yields (79%-81%) of fluorinated products. This method is advantageous due to its operational simplicity and ability to recycle silver catalysts used during the reaction .

Polymer Chemistry

In polymer chemistry, this compound is utilized to create functionalized fluoropolymers. These polymers exhibit enhanced properties such as improved adhesion, chemical stability, and resistance to environmental degradation.

Applications:

- Crosslinking Agents: this compound can be employed as a crosslinking agent in the sol-gel process to produce durable fluoropolymer coatings that are resistant to corrosion and wear .

- Anticorrosion Coatings: The incorporation of fluoroalkyl groups into silane-functionalized polymers has shown promise for developing advanced coatings that provide excellent protection against corrosive environments .

Summary Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Surface Modification | Water-repellent coatings | Enhanced durability and moisture resistance |

| Dental Materials | Coupling agent in composites | Improved adhesion and mechanical properties |

| Chemical Synthesis | Regioselective fluorination | High yields with simple operational procedures |

| Polymer Chemistry | Crosslinking agent for fluoropolymers | Enhanced chemical stability and durability |

Chemical Reactions Analysis

Hydrolysis and Stability

Fluoro(trihydroxy)silane is highly sensitive to hydrolysis due to its three hydroxyl groups. The hydrolysis mechanism involves an SN2 process, where water attacks the silicon center, displacing the alkoxy/fluoro group. Key findings include:

-

Rate Dependence : Hydrolysis accelerates under acidic or alkaline conditions, with slower rates at neutral pH .

-

Electron-Withdrawing Effects : The fluorine substituent enhances the electrophilicity of the silicon center, promoting faster hydrolysis compared to non-fluorinated silanols .

-

Byproduct Formation : Hydrolysis of triethoxyfluorosilane (C₆H₁₅FO₃Si) yields this compound as an intermediate, often accompanied by oligomeric siloxanes .

Table 1: Hydrolysis Conditions and Outcomes

| Substrate | Conditions | Product | Byproducts | Source |

|---|---|---|---|---|

| Triethoxyfluorosilane | H₂O, pH 2-3, 25°C | F-Si(OH)₃ | Ethanol, siloxanes | |

| F-Si(OH)₃ | Neutral pH, 50°C | Oligomeric fluorosiloxanes | HF (trace) |

Fluorination Reactions

This compound participates in fluorination reactions, often acting as a fluorine donor or intermediate:

-

Silver-Mediated Fluorination : In the presence of Ag₂O and F-TEDA-BF₄, aryl trihydroxysilanes undergo regiospecific fluorination to yield aryl fluorides (79–81% yield) . The fluorine substituent facilitates transmetalation to silver, enhancing reaction efficiency .

-

β-Silyl Effect in Epoxide Opening : Allylsilanes derived from F-Si(OH)₃ exhibit accelerated fluorohydrin formation with HF·Et₃N at room temperature, attributed to stabilization of cationic intermediates by the β-silicon effect .

Key Mechanistic Insight :

The reaction pathway involves:

-

Transmetalation of F-Si(OH)₃ to Ag(I).

-

Reductive elimination at a multinuclear silver complex to form C–F bonds .

Acid-Base Behavior

This compound displays unusual acidity due to electronic and steric effects:

-

pKa in DMSO : Experimental pKa ranges between 4.7–8.1, lower than phenol (9.95) and benzoic acid (4.2) .

-

Strain Contribution : Bicyclic derivatives of F-Si(OH)₃ exhibit enhanced acidity from ring strain and charge separation .

Reactivity :

-

THF Activation : The conjugate base [F-Si(O⁻)₃]⁻ activates tetrahydrofuran (THF) in the presence of CH-acids, forming fluxional alkoxysilanes .

-

Methyl Transfer : Strained F-Si(OH)₃ derivatives undergo "strain-release methyl transfer" to nucleophiles .

Condensation and Siloxane Formation

F-Si(OH)₃ readily condenses to form fluorinated siloxane networks:

-

Self-Condensation : In anhydrous conditions, intermolecular dehydration yields cyclic or linear fluorosiloxanes (e.g., [F-Si-O-]ₙ) .

-

Crosslinking : Reacts with poly(vinylidene fluoride) to form crosslinked polymers via Si–O–C bonds, enhancing thermal stability .

Environmental Degradation :

-

Biotransformation : Polyfluoroalkyl silanes derived from F-Si(OH)₃ may undergo partial defluorination in soil, though pathways remain unclear .

Unresolved Questions and Challenges

-

Mechanism of Fluorination : The role of multinuclear silver complexes in C–F bond formation is speculative .

-

Catalytic Applications : Current methods require stoichiometric Ag₂O; a catalytic process remains undeveloped .

-

Conformational Bias : Fluorine and silicon exhibit electrostatic attraction (Si⁺δ–F⁻δ) in products, influencing reactivity but lacking full theoretical validation .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Molecular and Structural Comparison

Notes:

Reactivity and Stability

Hydrolysis Behavior:

- This compound : Predicted to undergo rapid hydrolysis, releasing HF and forming silicic acid (Si(OH)₄). This mirrors ethyl trihydroxy silane, which binds to surfaces via hydroxyl groups .

- Fluoro(trimethyl)silane: Hydrolyzes instantly in water to trimethylsilanol (TMSOH) and HF, limiting its use in aqueous environments .

- Trichloro(fluoroalkyl)silane : Hydrolysis forms stable fluoroalkyl-silica networks, critical for durable coatings .

Catalytic Activation:

Key Findings :

- Fluorinated silanes with alkyl/chloro substituents dominate in coatings due to hydrolytic stability .

Preparation Methods

Hydrolysis of Fluoroalkoxysilanes

A plausible route involves the hydrolysis of fluorinated alkoxysilanes. For example, fluorotrimethoxysilane (Si(OCH₃)₃F) could undergo controlled hydrolysis to replace methoxy (-OCH₃) groups with hydroxyls:

$$

\text{Si(OCH}3\text{)}3\text{F} + 3\text{H}2\text{O} \rightarrow \text{Si(OH)}3\text{F} + 3\text{CH}_3\text{OH}

$$

This method parallels the synthesis of trihydroxysilanes from trichlorosilanes. However, fluoroalkoxysilane precursors are less commonly reported, necessitating their prior synthesis via fluorination of chlorosilanes. For instance, reacting trichlorosilane (SiCl₃H) with hydrogen fluoride (HF) could yield SiCl₃F, followed by alkoxylation and hydrolysis.

Direct Fluorination of Trihydroxysilanes

An alternative approach involves introducing fluorine into trihydroxysilane (Si(OH)₃H). This could be achieved via halogen exchange using fluorinating agents:

$$

\text{Si(OH)}3\text{H} + \text{HF} \rightarrow \text{Si(OH)}3\text{F} + \text{H}_2

$$

However, trihydroxysilane itself is highly unstable, tending to condense into siloxanes (Si-O-Si networks). Stabilizing agents or low-temperature conditions (-20°C to 0°C) might mitigate this, though no direct literature supports this for this compound.

Analytical Characterization

Successful synthesis requires rigorous characterization:

Spectroscopic Methods

Q & A

Q. What are the recommended synthesis routes for Fluoro(trihydroxy)silane, and how can reaction conditions be optimized for purity?

this compound can be synthesized via nucleophilic substitution or fluorination of precursor silanes. Key steps include:

- Solvent selection : Tetrahydrofuran (THF) is often used for its ability to stabilize intermediates and enhance reaction homogeneity .

- Catalysts : Bulky bases like n-BuLi facilitate deprotonation and fluorination at low temperatures (−78°C to 0°C) to minimize side reactions .

- Purification : Vacuum distillation or column chromatography removes unreacted fluorinating agents. Yield optimization requires iterative adjustment of stoichiometry and reaction time.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral ambiguities resolved?

- NMR spectroscopy :

- ¹⁹F NMR identifies fluorine environments (δ −120 to −150 ppm for Si-F bonds) .

- ¹H and ¹³C NMR detect hydroxyl and silanol protons, though signal splitting may occur due to hydrogen bonding. Deuterated solvents (e.g., CDCl₃) reduce interference .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Use NIOSH-approved face shields, chemical-resistant gloves (e.g., nitrile), and full-body suits to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HF).

- Waste disposal : Segregate fluorinated waste for specialized treatment to prevent environmental contamination .

Advanced Research Questions

Q. How can factorial design be applied to optimize this compound’s performance in surface modification applications?

- Variables : Silane concentration, hydrolysis time, and solvent polarity (e.g., water/ethanol ratios) are critical factors.

- Statistical validation : A 2³ factorial design with ANOVA identifies interactions between variables. For example, silane concentration (V2) exerts the strongest effect on contact angle (R² ≥ 0.87) in hydrophobicity studies .

- Response surface methodology (RSM) visualizes optimal conditions, such as 90-minute hydrolysis for maximal film adhesion .

Q. How should researchers address contradictions in reported stability data for this compound under ambient conditions?

Discrepancies may arise from:

- Purity levels : Trace moisture or residual catalysts (e.g., BuLi) accelerate decomposition. Use Karl Fischer titration to quantify water content .

- Analytical methods : Compare stability via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to detect phase transitions or exothermic events unreported in NMR studies .

- Storage : Anhydrous environments (argon atmosphere) and low temperatures (−20°C) mitigate degradation .

Q. What computational approaches are suitable for predicting this compound’s reactivity in novel reaction pathways?

- DFT calculations : Model Si-F bond dissociation energies and transition states for fluorination reactions. Basis sets like 6-31G(d,p) provide accuracy for silicon-containing systems.

- Molecular dynamics (MD) : Simulate hydrolysis kinetics in aqueous solutions to predict siloxane network formation .

- QSPR models : Correlate substituent effects (e.g., electron-withdrawing groups) with reaction rates using Hammett parameters .

Q. How can interfacial adhesion properties of this compound be systematically evaluated for hybrid material applications?

- Microshear testing : Bond ceramic-resin interfaces (e.g., IPS E.max Press discs) and measure failure loads under controlled strain rates .

- Fractography : Analyze fracture surfaces via SEM/EDS to distinguish cohesive vs. adhesive failure modes .

- Accelerated aging : Expose samples to thermal cycling (e.g., 5,000 cycles between −40°C and 85°C) to assess durability .

Methodological Notes

- References : Citations align with evidence on synthesis (), safety (), experimental design (), and applications ().

- Excluded Content : Commercial/market data (e.g., ) and non-academic sources (e.g., ) were omitted per guidelines.

- Depth : Advanced questions integrate multi-variable analysis, computational modeling, and mechanistic studies to reflect research complexity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.